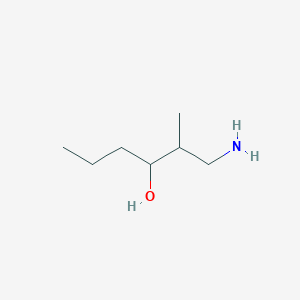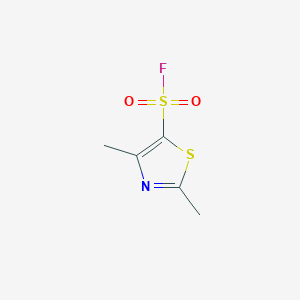
2-Fluoro-2-(thian-3-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-2-(thian-3-yl)acetic acid is a fluorinated organic compound with the molecular formula C7H11FO2S. This compound is characterized by the presence of a fluorine atom and a thian-3-yl group attached to an acetic acid moiety.
Métodos De Preparación
The synthesis of 2-Fluoro-2-(thian-3-yl)acetic acid can be achieved through several synthetic routes. One common method involves the fluorination of a suitable precursor, such as 2-(thian-3-yl)acetic acid, using a fluorinating agent like Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction is typically carried out in an organic solvent such as acetonitrile or dichloromethane under controlled temperature conditions .
Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield. These reactors allow for precise control over reaction parameters, leading to efficient and scalable synthesis of the compound .
Análisis De Reacciones Químicas
2-Fluoro-2-(thian-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding alcohols.
Substitution: The fluorine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, acetonitrile), catalysts (e.g., palladium on carbon), and temperature control to optimize reaction rates and yields .
Aplicaciones Científicas De Investigación
2-Fluoro-2-(thian-3-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex fluorinated molecules, which are valuable in materials science and catalysis.
Biology: In biological research, fluorinated compounds are often used as probes to study enzyme mechanisms and protein-ligand interactions.
Medicine: The compound’s unique properties make it a potential candidate for drug development, particularly in designing enzyme inhibitors and receptor modulators.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials
Mecanismo De Acción
The mechanism of action of 2-Fluoro-2-(thian-3-yl)acetic acid involves its interaction with specific molecular targets. The presence of the fluorine atom enhances the compound’s ability to form strong hydrogen bonds and electrostatic interactions with target molecules. This can lead to inhibition or modulation of enzyme activity, receptor binding, or other biological processes. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
2-Fluoro-2-(thian-3-yl)acetic acid can be compared with other similar compounds, such as:
2-Fluoro-2-(thietan-3-yl)acetic acid: This compound has a similar structure but with a thietan ring instead of a thian ring.
2-Fluoro-2-(thiazol-3-yl)acetic acid: The presence of a thiazole ring introduces additional nitrogen atoms, which can influence the compound’s electronic properties and interactions with biological targets.
The uniqueness of this compound lies in its specific ring structure and the presence of the fluorine atom, which imparts distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C7H11FO2S |
|---|---|
Peso molecular |
178.23 g/mol |
Nombre IUPAC |
2-fluoro-2-(thian-3-yl)acetic acid |
InChI |
InChI=1S/C7H11FO2S/c8-6(7(9)10)5-2-1-3-11-4-5/h5-6H,1-4H2,(H,9,10) |
Clave InChI |
ACOKJYLTRPNZCO-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CSC1)C(C(=O)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-Cyclopropyl-2-[(4-fluorophenyl)methyl]pyrrolidine](/img/structure/B13192188.png)







